Cytostatic Activity in CCRF-CEM Leukemic Cells: A 6-Substituent SAR Comparison
In a comparative SAR analysis, the 6-cyclopentylthio purine nucleoside exhibited an IC50 of 16 µM against CCRF-CEM human leukemic cells, placing it at a moderate potency level within the series. This contrasts sharply with the most potent analog (6-methylthio, IC50 = 0.02 µM) and others like 6-ethylthio (0.72 µM) and 6-phenylthio (0.62 µM), but it is significantly more active than 6-n-butylthio (49 µM) and 6-isobutylthio (>130 µM) derivatives [1]. This quantified spread confirms that the cyclopentyl moiety delivers a distinct activity profile that is not predicted by simple alkyl chain length.
| Evidence Dimension | Cytotoxicity (IC50) against CCRF-CEM cells |
|---|---|
| Target Compound Data | IC50 = 16 µM (N=2) |
| Comparator Or Baseline | 6-methylthio: IC50 = 0.02 µM; 6-ethylthio: 0.72 µM; 6-n-propylthio: 6.8 µM; 6-n-butylthio: 49 µM; 6-isobutylthio: >130 µM; 6-cyclopropylthio: 1 µM; 6-cyclobutylthio: 7 µM; 6-phenylthio: 0.62 µM; 6-thienylthio: 0.09 µM |
| Quantified Difference | 800-fold less potent than 6-methylthio; 2.3-fold more potent than 6-cyclobutylthio; 3-fold more potent than 6-n-butylthio |
| Conditions | CCRF-CEM cells, 72-hour incubation, Coulter Counter enumeration, average of 2 or 3 separate measurements |
Why This Matters
For researchers selecting a 6-thiopurine scaffold with a specific cytotoxicity window, the cyclopentylthio derivative occupies a unique potency niche distinct from both highly potent arylthio and weakly active branched alkylthio analogs.
- [1] Parker, W. B., et al. (2013). Table 3: Substrate activity of C6-substituted purine nucleoside analogs with E. coli PNP. PMC Article PMC3259247. View Source
